molecular formula C20H15ClN2OS2 B13316991 3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 744227-39-2

3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B13316991
CAS No.: 744227-39-2
M. Wt: 398.9 g/mol
InChI Key: LYOVYJIRYYVLAK-UHFFFAOYSA-N
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Description

3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with 2-aminothiophenol to form a thioether intermediate. This intermediate then undergoes cyclization with methyl isothiocyanate to form the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Substituted thieno[2,3-d]pyrimidines

Scientific Research Applications

3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidine core and the presence of both benzyl and chlorophenyl groups. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

744227-39-2

Molecular Formula

C20H15ClN2OS2

Molecular Weight

398.9 g/mol

IUPAC Name

3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H15ClN2OS2/c1-12-16(14-8-5-9-15(21)10-14)17-18(26-12)22-20(25)23(19(17)24)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,22,25)

InChI Key

LYOVYJIRYYVLAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)NC(=S)N(C2=O)CC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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